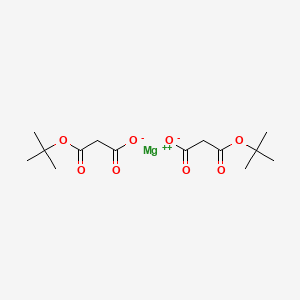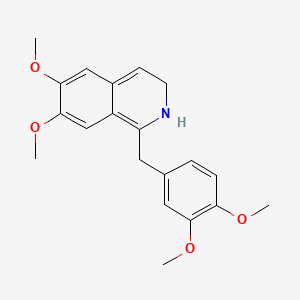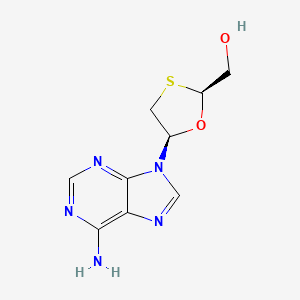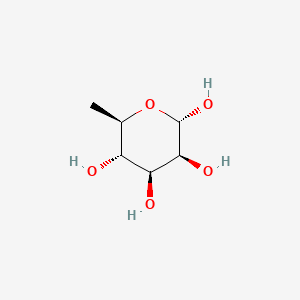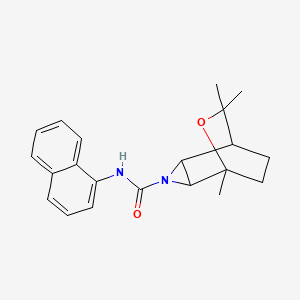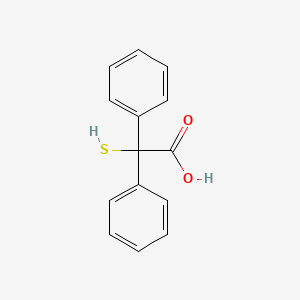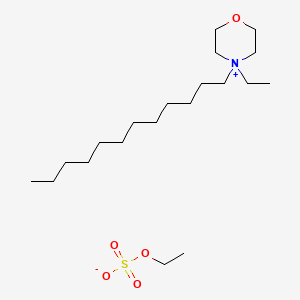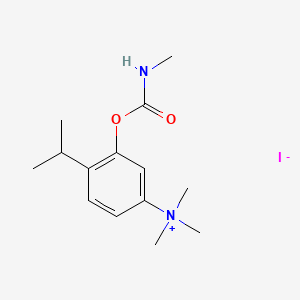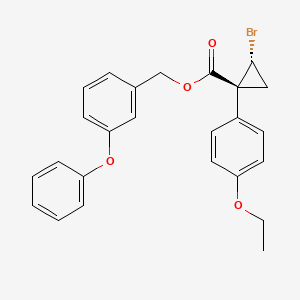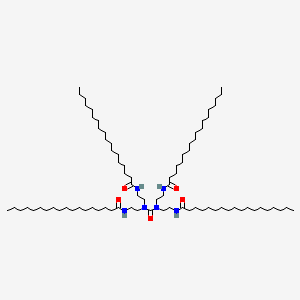
6-Hydrazinyl-n,n'-dimethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine is a nitrogen-rich heterocyclic compound belonging to the triazine family. This compound is characterized by its high nitrogen content and unique structural features, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups. One common method includes the sequential substitution of chlorine atoms in cyanuric chloride with dimethylamine and hydrazine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where hydrazinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex nitrogen-rich compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with high nitrogen content.
Wirkmechanismus
The mechanism of action of 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine involves its ability to participate in various chemical reactions due to its reactive hydrazinyl group. This group can form covalent bonds with other molecules, making it useful in biochemical applications. The compound’s high nitrogen content also contributes to its energetic properties, making it valuable in the production of high-energy materials .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Diazido-n,n’-dimethyl-1,3,5-triazine-2-amine
- 2,4,6-Tris(dimethylamino)-1,3,5-triazine
- 6-Azido-n2,n4-dimethyl-n2,n4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine
Uniqueness: 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific hydrazinyl substitution, which imparts distinct reactivity and stability compared to other triazine derivatives. Its high nitrogen content and ability to form stable covalent bonds make it particularly valuable in high-energy material applications .
Eigenschaften
CAS-Nummer |
10409-79-7 |
|---|---|
Molekularformel |
C5H11N7 |
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
6-hydrazinyl-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H11N7/c1-7-3-9-4(8-2)11-5(10-3)12-6/h6H2,1-2H3,(H3,7,8,9,10,11,12) |
InChI-Schlüssel |
FCGOPCWLSUHJHB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC(=N1)NN)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


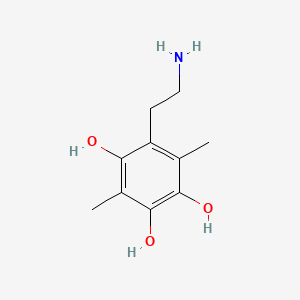
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
